molecular formula C6H13ClN2O3 B567243 (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride CAS No. 1301706-58-0

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Cat. No.: B567243
CAS No.: 1301706-58-0
M. Wt: 196.631
InChI Key: UCMJADDIUIIUTC-PGMHMLKASA-N
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Description

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride ( 1301706-58-0) is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and peptide research . With a molecular formula of C6H13ClN2O3 and a molecular weight of 196.63 g/mol, this compound serves as a key building block for the synthesis of novel peptides and peptidomimetics . Its structure, which features a side-chain amide group, makes it a valuable isostere for natural amino acids like glutamine, allowing researchers to modulate the metabolic stability, binding affinity, and physicochemical properties of engineered peptides . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with a high purity grade, typically 95% or higher, ensuring reliability and consistency in experimental results . Researchers can utilize this chiral reagent to explore structure-activity relationships, develop enzyme inhibitors, and create constrained peptides with potential biological activity. For proper storage and handling, please refer to the associated safety data sheet.

Properties

IUPAC Name

(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJADDIUIIUTC-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis from β-Homoglutamine Precursors

A primary route involves the derivatization of β-homoglutamine (D-β-homoglutamine), a non-proteinogenic amino acid. The synthesis proceeds via:

  • Protection of the α-amine : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to shield the α-amine during subsequent reactions.

  • Oxidation of the terminal carboxylate : The 6-carboxylic acid is converted to a carboxamide using ammonium chloride in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Deprotection and hydrochloride formation : Acidic cleavage of the protecting group (e.g., TFA for Boc) followed by treatment with HCl in an alcoholic solvent yields the hydrochloride salt.

Example Protocol :

  • Starting material : D-β-homoglutamine (CAS 4299-56-3).

  • Reagents : Boc₂O (di-tert-butyl dicarbonate), HATU, NH₄Cl, HCl/MeOH.

  • Yield : ~60–70% after purification.

Enzymatic Resolution of Racemic Mixtures

Enantioselective hydrolysis using proteases or lipases offers an alternative for obtaining the R-enantiomer. For instance:

  • Racemic synthesis : Prepare 3,6-diamino-6-oxohexanoic acid via cyclization of ethyl cyanoacetate with hydroxylamine hydrochloride.

  • Enzymatic discrimination : Use immobilized subtilisin to hydrolyze the ester of the S-enantiomer selectively, leaving the R-enantiomer intact.

  • Salt precipitation : Isolate the R-isomer by treating the resolved mixture with HCl in ethanol.

Key Parameters :

  • Enzyme : Subtilisin Carlsberg (activity: ≥10,000 U/g).

  • Reaction medium : Phosphate buffer (pH 7.5) at 37°C.

  • Enantiomeric excess (ee) : >98%.

Chlorination-Amination Sequential Approach

Adapted from pyrimidine synthesis methodologies, this route employs phosphorus oxychloride (POCl₃) for chlorination, followed by amination:

  • Chlorination of 6-hydroxy intermediate : React 3-amino-6-hydroxyhexanoic acid with POCl₃ in the presence of N,N-dimethylaniline to form 3-amino-6-chlorohexanoic acid.

  • Ammonolysis : Treat the chloro derivative with aqueous ammonia under high pressure (5 bar, 100°C) to introduce the 6-amino group.

  • Acidification : Precipitate the hydrochloride salt using concentrated HCl in isopropanol.

Optimization Data :

StepConditionsYield (%)
ChlorinationPOCl₃, 82°C, 60 hr85
AmmonolysisNH₃, 100°C, 12 hr78
Salt formationHCl/IPA, 0°C95

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : Separate unreacted starting materials using Dowex 50WX8 resin (H⁺ form) with a NH₄OH gradient.

  • Recrystallization : Dissolve the crude product in hot ethanol/water (8:2), then cool to −20°C for crystalline hydrochloride salt.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 5.15 (s, 1H, CONH₂), 7.15–7.40 (bs, 4H, NH₃⁺).

  • IR (KBr): 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

  • HPLC : C18 column, 95:5 H₂O/ACN + 0.1% TFA, retention time = 6.2 min.

Industrial-Scale Considerations

  • Solvent recovery : Distill and reuse THF or methanol to reduce costs.

  • Catalyst recycling : Immobilize enzymes on silica gel for ≥10 reaction cycles.

  • Waste management : Neutralize POCl₃ residues with sodium bicarbonate before disposal .

Chemical Reactions Analysis

Types of Reactions

®-3,6-Diamino-6-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

    Enzyme Inhibitors: Acts as a building block for designing enzyme inhibitors.

    Metabolic Studies: Used in studies related to amino acid metabolism.

Medicine

    Diagnostics: Utilized in the development of diagnostic agents.

Industry

    Polymer Synthesis: Used in the production of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The presence of both amino and keto groups allows it to form hydrogen bonds and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-3,6-Diamino-6-oxohexanoic Acid Hydrochloride

The (S)-enantiomer shares the same molecular formula and weight but differs in stereochemical configuration. Key distinctions include:

Property (R)-Isomer (S)-Isomer
Availability Commercially available Discontinued (all quantities)
Stability/Applications Stable; used in active research Discontinued, suggesting potential instability or reduced efficacy
CAS Number 1301706-58-0 Not explicitly listed (free base: 213487-90-2)

The discontinuation of the (S)-enantiomer highlights the significance of chirality in pharmacological activity and stability.

Comparison with Other Amino Acid Hydrochlorides

(a) L-β-Homoglutamine Hydrochloride
  • Structure : Similar backbone with a homologous glutamine side chain.
  • CAS : 336182-05-9 (hydrochloride), 213487-90-2 (free base) .
  • Molecular Weight : 196.64 g/mol (identical to the (R)-isomer) .
  • Applications: Used in peptide modification studies, emphasizing the role of β-amino acids in enhancing metabolic stability.
(b) Jatrorrhizine Hydrochloride
  • Structure: A protoberberine alkaloid with a benzylisoquinoline backbone.
  • Key Data : Used in HPLC analysis (retention time: ~20 min) .
  • Applications : Antidiabetic and antimicrobial agent, differing significantly in bioactivity from the (R)-isomer .

Pharmacologically Active Hydrochlorides

Compound Structure Key Properties
Lecarnidipine HCl Dihydropyridine calcium blocker UV λmax: 238 nm; linear calibration (R² = 0.9921)
Tranylcypromine HCl Cyclopropylamine derivative SARS-CoV-2 3CLpro inhibitor (IC₅₀ ~10 µM)
(R)-3,6-Diamino-6-oxohexanoic Acid HCl Amino acid derivative High solubility due to hydrochloride salt; chiral specificity for enzyme targeting



Key Observations :

  • The (R)-isomer’s amino acid backbone distinguishes it from heterocyclic hydrochlorides (e.g., Lecarnidipine) in terms of target specificity.
  • Unlike Tranylcypromine HCl (a protease inhibitor), the (R)-isomer’s amide group may favor interactions with amino acid-recognizing enzymes .

Stability and Analytical Data

  • Stability : The (R)-isomer’s commercial availability suggests superior stability compared to the discontinued (S)-form .
  • HPLC methods (as used for Jatrorrhizine HCl ) could be applicable for purity analysis.

Biological Activity

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, also known by its CAS number 1301706-58-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H12N2O3
  • Molecular Weight : 160.17 g/mol
  • IUPAC Name : (3S)-3,6-diamino-6-oxohexanoic acid
  • CAS Number : 1301706-58-0

Antitumor Activity

Recent studies have indicated that derivatives of diamino acids, including this compound, exhibit significant antitumor properties. For instance, hydroxamic acid derivatives have shown potent inhibition against various cancer cell lines. The activity of these compounds is often linked to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

CompoundCancer Cell LineIC50 (µM)
Compound ASKMEL-19 (melanoma)4.9 - 7.6
Compound BHCT-116 (colon)Not specified
This compoundVariousNot specified

The mechanism of action of this compound may involve:

  • Inhibition of HDACs : This leads to increased acetylation of histones and altered gene expression profiles associated with tumor suppression.
  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with Ras-related signaling pathways, which are critical in many cancers.

Case Studies

  • Study on Hydroxamic Acid Derivatives :
    • A series of hydroxamic acids were synthesized and tested for their antitumor activity against various human cancer cell lines.
    • The most potent compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, demonstrating enhanced efficacy.
  • Mechanistic Insights :
    • In vitro studies showed that treatment with hydroxamic acid derivatives led to reduced cell viability in melanoma and colon cancer cells.
    • Flow cytometry analysis indicated an increase in apoptotic cells following treatment with these compounds.

Comparative Analysis

To understand the unique properties and efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundStructureBiological ActivityNotable Effects
This compoundStructureAntitumorHDAC inhibition
Suberoylanilide Hydroxamic Acid (SAHA)SAHA StructureAntitumorBroad-spectrum HDAC inhibition
LBH589 (Panobinostat)LBH589 StructureAntitumorCrosses blood-brain barrier

Q & A

Basic: What are the recommended methods for synthesizing (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride?

Answer:
Synthesis typically involves chiral resolution or enantioselective methods. For example, the (S)-enantiomer (structurally related) can be synthesized via β-homoglutamine derivatives using protected intermediates to ensure stereochemical integrity . Key steps include:

  • Protection of amino groups (e.g., Boc or Fmoc) to prevent side reactions.
  • Carbodiimide-mediated coupling (e.g., EDC/NHS) for amide bond formation, as referenced in peptide synthesis protocols .
  • Acid hydrolysis to deprotect and form the hydrochloride salt.
    Purification via recrystallization or reverse-phase HPLC (≥95% purity) is critical, as noted in product specifications .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Handling: Use PPE (gloves, lab coat, eye protection) and work in a fume hood due to potential respiratory irritancy, as advised for hydrochloride salts .
  • Disposal: Follow institutional guidelines for halogenated organic waste .

Advanced: What analytical techniques confirm the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 210 nm for enantiomeric excess (ee) determination .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-enantiomer .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar hydrochlorides .

Advanced: How can contradictory data on biological activity be systematically addressed?

Answer:

  • Replicate studies : Ensure consistency in assay conditions (pH, temperature, solvent) .
  • Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cellular uptake) .
  • Control experiments : Test the free base form and (S)-enantiomer to isolate salt-specific effects .

Basic: What spectroscopic characteristics identify this compound?

Answer:

  • NMR :
    • ¹H NMR : δ 1.5–2.0 ppm (m, CH₂), δ 3.2–3.5 ppm (m, NH₂), δ 6.0 ppm (s, CONH₂) .
    • ¹³C NMR : 175 ppm (C=O), 45–50 ppm (CH₂-NH₂) .
  • IR : Strong absorption at 1650–1700 cm⁻¹ (amide I band) and 1550 cm⁻¹ (N-H bend) .

Advanced: How can yield be optimized in multi-step syntheses?

Answer:

  • Reaction monitoring : Use TLC or in-line FTIR to track intermediate formation .
  • Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP) for enantioselective steps .
  • Purification : Employ gradient elution in preparative HPLC to isolate high-purity fractions .

Advanced: How does the hydrochloride salt affect solubility and bioavailability?

Answer:

  • Solubility : The salt form increases water solubility at physiological pH (6–7) compared to the free base .
  • Bioavailability : Enhanced dissolution rate improves intestinal absorption, as observed in pharmacokinetic studies of similar hydrochlorides .

Basic: What safety precautions are essential for biochemical assays?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • First aid : Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced: What computational approaches predict biological interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., glutamate receptors) .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) .
  • ADMET prediction : Apply QSAR models to estimate permeability and toxicity .

Advanced: How to differentiate pharmacological effects of (R)- vs. (S)-enantiomers?

Answer:

  • Chiral separation : Use preparative HPLC to obtain enantiopure samples .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition (e.g., glutaminase) .
  • In vivo studies : Administer enantiomers separately in animal models and monitor metabolic pathways .

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